molecular formula C13H17NO2 B2812350 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] CAS No. 2126160-38-9

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]

Cat. No.: B2812350
CAS No.: 2126160-38-9
M. Wt: 219.284
InChI Key: CFJJLQINJPGIPA-UHFFFAOYSA-N
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Description

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] is a spirocyclic compound featuring a benzoxazepine core fused with an oxane (tetrahydropyran) ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (). The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological systems.

Properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-12-11(3-1)9-14-10-13(16-12)5-7-15-8-6-13/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJLQINJPGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] typically involves multi-step organic reactions. One common method involves the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions . This process results in the formation of a spiro compound with various substituents in the heterocyclic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] and related spirobenzoxazepines:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] () Benzoxazepine + oxane None C₁₂H₁₅NO₂ 205.25 Rigid spiro core; potential CNS activity due to oxane ring
1'-Methyl-4-(oxan-4-yl)-4,5-dihydro-3H-spiro[[1,4]benzoxazepine-2,4'-piperidine] () Benzoxazepine + piperidine Methyl group, oxane substitution at piperidine C₁₉H₂₈N₂O₂ 316.44 Higher logP (2.02) suggests increased lipophilicity; non-chiral
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate () Benzoxazepine + piperidine (fluorinated) Fluorine at position 6, tert-butyl carboxylate C₁₈H₂₆N₂O₃ 318.41 Enhanced binding affinity (fluorine’s electronegativity); >99% purity
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] () Benzoxazepine + piperidine Benzyl group, bromine substitution C₂₀H₂₄N₂O 308.42 Bromine enhances halogen bonding; stored at 2–8°C for stability
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] () Benzoxazepine + oxolane (tetrahydrofuran) Oxolane instead of oxane C₁₂H₁₅NO₂ 205.25 Smaller oxolane ring may reduce steric hindrance compared to oxane
CHEMBL3703838 () Benzoxathiin + oxane Chlorophenyl, hydroxymethyl, sulfone groups C₂₄H₂₈ClNO₉S 542.00 High binding energy (−36.06 kcal/mol); sulfur atom modulates electronic effects

Structural and Functional Insights

  • Spiro Core vs. Non-Spiro Analogs: The spiro architecture in 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] confers rigidity, which is absent in linear benzoxazepines like the thieno[4,3,2-ef][1,4]benzoxazepine maleate (). This rigidity often improves target selectivity but may reduce synthetic accessibility .
  • Substituent Impact :
    • Fluorine : The 6-fluoro derivative () exhibits enhanced binding due to fluorine’s electronegativity and metabolic stability.
    • Bromine : The 7-bromo analog () may facilitate halogen bonding in protein-ligand interactions.
    • tert-Butyl Carboxylate : This group increases steric bulk and lipophilicity (logP ~2–3), favoring membrane permeability .

Pharmacological and Industrial Relevance

  • Drug Development : Fluorinated and tert-butyl derivatives () are prioritized as pharmaceutical intermediates due to their optimized pharmacokinetic profiles. For example, tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is produced at >99% purity for CNS drug candidates .

Biological Activity

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]
  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233 Da
  • LogP : 0.6
  • Polar Surface Area : 48 Ų

Research indicates that compounds related to benzoxazepines often exhibit activity through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

AChE Inhibition Studies

In a study examining various benzoxazepine derivatives, it was found that certain compounds demonstrated significant AChE inhibitory activity. For instance:

  • The acridane derivative showed an IC50 value of 6.98μM6.98\,\mu M, indicating moderate potency against AChE .

Neuroprotective Activity

The neuroprotective properties of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] were evaluated in human neuroblastoma SH-SY5Y cells subjected to oxidative stress and neurotoxic agents:

  • Oxidative Stress Models : The compound exhibited protective effects against hydrogen peroxide-induced cell death.
  • Neurotoxicity Models : It showed some capacity to mitigate the effects of β-amyloid-induced toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Effects : A study highlighted that derivatives with specific substitutions on the benzoxazepine core had varying degrees of neuroprotection against oxidative stress and neurotoxicity induced by β-amyloid fragments .
  • AChE Inhibition : Another research effort identified that certain derivatives had a significant impact on AChE inhibition at concentrations ranging from 10μM10\,\mu M to 100μM100\,\mu M, suggesting a dose-dependent response .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of selected benzoxazepine derivatives:

Compound NameAChE IC50 (μM)Neuroprotective EffectsReference
Acridane derivative6.98Moderate
N-aryl-1,4-benzoxazepine derivative40.0Limited
1,5-benzoxazepine derivative25.0Significant

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